Glycyrol

Description

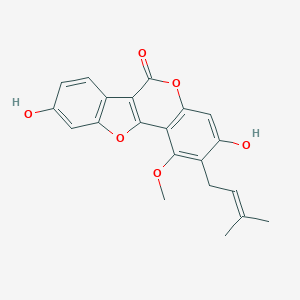

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWESBHWAOZORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177569 | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23013-84-5 | |

| Record name | Glycyrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23013-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 - 245 °C | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycerol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011), also known as glycerin or 1,2,3-propanetriol, is a simple polyol compound that plays a central role in numerous biological and industrial processes.[1][2] Its unique physicochemical properties, stemming from its three hydroxyl groups, make it a versatile molecule with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental protocols related to glycerol, tailored for a scientific audience.

Chemical Structure and Properties

Glycerol is an organic compound with the chemical formula C₃H₈O₃.[2][5] Its structure consists of a three-carbon backbone, with each carbon atom covalently bonded to a hydroxyl (-OH) group.[3][6] This trihydroxy alcohol is a colorless, odorless, and viscous liquid with a sweet taste.[1][2][3][7] The presence of the three hydroxyl groups makes glycerol highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1][3][5][7][8]

Key Identifiers:

-

IUPAC Name: Propane-1,2,3-triol

-

CAS Number: 56-81-5

-

Molecular Formula: C₃H₈O₃

Quantitative Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of glycerol is presented in the tables below for easy reference and comparison.

Physicochemical Properties of Glycerol

| Property | Value | Units | Conditions |

| Molecular Weight | 92.09 | g/mol | |

| Melting Point | 17.9 | °C | |

| Boiling Point | 290 | °C | |

| Density | 1.261 | g/cm³ | 20 °C |

| Viscosity | 1.412 | Pa·s | 20 °C |

| pKa₁ | 14.15 | 25 °C | |

| pKa₂ | 14.93 | 25 °C | |

| pKa₃ | 15.0 | 25 °C | |

| Solubility in Water | Miscible | ||

| Refractive Index | 1.4746 | 20 °C |

Spectroscopic Data for Glycerol

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR (D₂O, 400 MHz) | δ 3.78 (m, 1H, CH), 3.67 (dd, J=11.6, 4.4 Hz, 2H, CH₂), 3.58 (dd, J=11.6, 6.0 Hz, 2H, CH₂) |

| ¹³C NMR (D₂O, 100 MHz) | δ 72.5 (CH), 63.1 (CH₂) |

| IR (neat) | 3300 (br, O-H), 2930 (C-H), 1415, 1040 (C-O) cm⁻¹ |

| Mass Spectrometry (EI) | m/z 92 (M⁺), 74, 61, 43 |

Biological Significance and Metabolic Pathways

Glycerol is a fundamental component of lipids, specifically triglycerides, which are esters of glycerol and fatty acids.[7] In biological systems, it serves as a crucial intermediate in both carbohydrate and lipid metabolism.

Glycerol Metabolism

The central pathway for glycerol metabolism involves its conversion to glycerol-3-phosphate, which can then enter either glycolysis or gluconeogenesis. This process is primarily regulated by the enzymes glycerol kinase and glycerol-3-phosphate dehydrogenase.

Caption: Metabolic fate of glycerol in the cell.

Experimental Protocols

This section outlines standard methodologies for the quantification of glycerol and a common in vitro assay.

Quantification of Glycerol in Biological Samples

The following workflow outlines a common enzymatic assay for the determination of glycerol concentration in plasma or serum.

Caption: Workflow for glycerol quantification.

Detailed Protocol:

-

Sample Preparation:

-

Collect blood samples and separate plasma or serum.

-

To 100 µL of sample, add 200 µL of 1 M perchloric acid to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with 3 M potassium hydroxide.

-

Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing glycerol kinase, glycerol phosphate oxidase (GPO), horseradish peroxidase, ATP, and a colorimetric probe (e.g., Amplex Red).

-

Add 50 µL of the prepared sample or glycerol standards to a 96-well plate.

-

Add 50 µL of the reaction mixture to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength for the chosen probe (e.g., 540 nm for a resorufin-based product).

-

Generate a standard curve using the absorbance readings from the glycerol standards.

-

Determine the glycerol concentration in the samples by interpolating their absorbance values on the standard curve.

-

In Vitro Lipolysis Assay

This protocol describes a method to measure the release of glycerol from adipocytes as an indicator of lipolysis.

Methodology:

-

Cell Culture:

-

Culture and differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

-

-

Lipolysis Induction:

-

Wash the mature adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).

-

Incubate the cells with a lipolytic agent (e.g., isoproterenol) in KRBB with 2% BSA for 1-3 hours at 37°C.

-

Collect the buffer, which will contain the released glycerol.

-

-

Glycerol Quantification:

-

Quantify the glycerol concentration in the collected buffer using the enzymatic assay described above.

-

-

Data Normalization:

-

After the assay, lyse the cells and measure the total protein content.

-

Normalize the amount of glycerol released to the total protein content to account for variations in cell number.

-

Conclusion

Glycerol is a deceptively simple molecule with a profound impact on both biological systems and industrial applications. Its unique chemical structure underpins its versatile properties, making it a subject of ongoing research and a valuable component in drug development and formulation. A thorough understanding of its chemistry, metabolism, and analytical methods is essential for scientists and researchers working in these fields.

References

- 1. biologydictionary.net [biologydictionary.net]

- 2. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Glycerol: Structure, Uses & Importance in Biology [vedantu.com]

- 4. study.com [study.com]

- 5. study.com [study.com]

- 6. byjus.com [byjus.com]

- 7. Glycerol - Wikipedia [en.wikipedia.org]

- 8. aakash.ac.in [aakash.ac.in]

Glycyrol IUPAC name and synonyms

An In-depth Technical Guide to Glycerol (B35011)

This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of glycerol. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

IUPAC Name: propane-1,2,3-triol

Synonyms: Glycerol, Glycerin, Glycerine, 1,2,3-Trihydroxypropane

"Glycyrol" is a common misspelling of Glycerol. There is, however, a distinct and more complex molecule also referred to as this compound, with the CAS Number 23013-84-5. This guide focuses on the far more common and industrially significant propane-1,2,3-triol.

Quantitative Data

The physical and chemical properties of glycerol are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₈O₃ | |

| Molar Mass | 92.09 g·mol⁻¹ | |

| Appearance | Colorless, odorless, viscous liquid | |

| Density | 1.261 g/cm³ | |

| Melting Point | 17.8 °C (64.0 °F; 290.9 K) | |

| Boiling Point | 290 °C (554 °F; 563 K) | |

| Solubility in Water | Miscible | |

| Viscosity | 1.412 Pa·s | |

| Refractive Index (nD) | 1.4746 |

Experimental Protocols

Glycerol is a versatile reagent in the laboratory, primarily utilized for its cryoprotective and stabilizing properties.

Preparation of Bacterial Glycerol Stocks for Long-Term Storage

This protocol is fundamental for the cryopreservation of bacterial strains, ensuring their long-term viability.

Methodology:

-

Prepare a 50% (v/v) glycerol solution: Mix equal volumes of sterile glycerol and sterile deionized water.

-

Culture bacteria: Inoculate a sterile liquid culture medium with a single bacterial colony and incubate overnight under appropriate conditions to achieve a high cell density.

-

Mix culture and glycerol: In a sterile cryovial, combine equal volumes of the overnight bacterial culture and the 50% glycerol solution (e.g., 500 µL of culture and 500 µL of 50% glycerol) to achieve a final glycerol concentration of 25%.

-

Vortex: Gently vortex the mixture to ensure homogeneity.

-

Storage: Store the cryovial at -80°C for long-term preservation. The glycerol prevents the formation of damaging ice crystals within the bacterial cells.

Protein Stabilization and Cryoprotection

Glycerol is frequently added to protein solutions to enhance stability and prevent aggregation during storage and freeze-thaw cycles.

Methodology:

-

Prepare a sterile, high-concentration glycerol stock: An 80% (v/v) glycerol solution in a suitable buffer is often used as it is less viscous and easier to pipette than pure glycerol.

-

Addition to protein sample: Add the glycerol stock to the purified protein solution to a final concentration typically ranging from 10% to 50% (v/v), depending on the protein and the intended application.

-

Mixing: Gently mix the solution by pipetting or slow vortexing to avoid introducing air bubbles, which can denature the protein.

-

Flash freezing: For long-term storage, the protein-glycerol mixture is often flash-frozen in liquid nitrogen to promote vitrification (a glass-like state) rather than crystallization.

-

Storage: Store the frozen aliquots at -80°C.

Purification of Crude Glycerol from Biodiesel Production

This protocol outlines a universal procedure for upgrading crude glycerol, a byproduct of biodiesel manufacturing.

Methodology:

-

Microfiltration: The initial step involves the microfiltration of crude glycerol to remove solid impurities.

-

Saponification: The filtered glycerol is then subjected to saponification to convert free fatty acids into soap.

-

Acidification: Acid is added to the mixture to neutralize the soap and any remaining catalyst.

-

Phase Separation: The mixture is allowed to settle, leading to the separation of a glycerol-rich phase and a fatty acid-rich phase.

-

Biphasic Extraction: The glycerol-rich layer is extracted to further remove impurities.

-

Solvent Evaporation: Finally, any solvents used in the extraction process are evaporated to yield purified glycerol.

Signaling and Metabolic Pathways

Glycerol plays a central role in cellular metabolism, particularly in lipid biosynthesis and as a key osmolyte.

Glycerolipid Metabolism

The glycerolipid metabolism pathway describes the synthesis of important lipids such as triglycerides from a glycerol backbone.

Caption: Overview of the Glycerolipid Metabolism Pathway.

High Osmolarity Glycerol (HOG) Pathway in Yeast

In yeast, the HOG pathway is a critical signaling cascade that responds to osmotic stress by triggering the intracellular accumulation of glycerol.

The Biosynthesis of Glycyrol in Glycyrrhiza uralensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Glycyrol, a coumestan-type flavonoid, in the medicinal plant Glycyrrhiza uralensis. This document details the proposed enzymatic steps, key intermediates, and relevant genetic information. It also includes quantitative data on related compounds, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.

Introduction to this compound and its Significance

This compound is a coumestan (B1194414), a subclass of flavonoids, found in the roots and rhizomes of Glycyrrhiza uralensis (licorice).[1][2] Coumestans are known for their diverse biological activities, and this compound, in particular, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or through microbial fermentation, as well as for synthetic biology applications in drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, branching into the flavonoid and isoflavonoid (B1168493) pathways, and culminating in the formation of the characteristic coumestan core. While not all enzymes in this pathway have been definitively characterized in G. uralensis, a putative pathway can be constructed based on known flavonoid and isoflavonoid biosynthesis in legumes and available transcriptomic data for G. uralensis.[3][4][5][6]

The proposed pathway can be divided into four main stages:

-

Phenylpropanoid Pathway: The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA.

-

Flavonoid and Isoflavonoid Core Biosynthesis: 4-coumaroyl-CoA enters the flavonoid pathway to produce the key intermediate, liquiritigenin, which is then converted to the isoflavone (B191592), daidzein.

-

Pterocarpan (B192222) Formation: Daidzein undergoes a series of reductions and cyclization to form a pterocarpan scaffold.

-

Oxidative Conversion to Coumestan: The pterocarpan intermediate is then oxidized to form the coumestan skeleton of this compound.

A detailed visualization of this proposed pathway is provided below.

Key Enzymes and Genes

Several key enzymes are involved in the proposed biosynthesis of this compound. While some have been characterized in G. uralensis or related species, others are putative based on transcriptomic evidence and homology.

| Enzyme | Abbreviation | Gene Family/Type | Function |

| Phenylalanine ammonia-lyase | PAL | Lyase | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Cytochrome P450 (CYP73A) | Hydroxylates cinnamic acid to 4-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Ligase | Activates 4-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone (B49325) synthase | CHS | Polyketide synthase | Catalyzes the formation of the chalcone scaffold. |

| Chalcone reductase | CHR | Reductase | Involved in the formation of 6'-deoxychalcones like isoliquiritigenin. |

| Chalcone isomerase | CHI | Isomerase | Catalyzes the cyclization of chalcones to flavanones. |

| Isoflavone synthase | IFS | Cytochrome P450 (CYP93C) | Catalyzes the key rearrangement step to form the isoflavone backbone. |

| 2-Hydroxyisoflavanone dehydratase | HIDH | Dehydratase | Dehydrates 2-hydroxyisoflavanones to isoflavones. |

| Isoflavone 2'-hydroxylase | I2'H | Cytochrome P450 (CYP81E) | Hydroxylates the isoflavone B-ring at the 2' position. |

| Vestitone reductase | VR | Reductase | Reduces vestitone to an isoflavanol. |

| Pterocarpan reductase | PTR | Reductase | Involved in the reduction steps leading to pterocarpan formation. |

| Pterocarpan synthase | PTS | Dirigent-like protein | Catalyzes the final ring closure to form the pterocarpan skeleton.[7] |

| Pterocarpan 6a-hydroxylase | - | Cytochrome P450 (CYP93A) | Putative enzyme for the final oxidative conversion to coumestan.[8] |

Quantitative Data

Quantitative analysis of this compound and its precursors in G. uralensis is essential for understanding the pathway's efficiency and for metabolic engineering strategies. While specific data for this compound content in various tissues of G. uralensis is not extensively reported, methods for its quantification have been developed.[8] The table below summarizes relevant quantitative information.

| Compound | Tissue/Sample | Concentration/Amount | Analytical Method | Reference |

| This compound | Rat Plasma | LOD: < 50 ng/mL, LOQ: < 150 ng/mL | LC-MS/MS | --INVALID-LINK-- |

| Liquiritin | G. uralensis Root | Varies (e.g., 0.31-3.1 mg/kg in some studies) | HPLC | --INVALID-LINK-- |

| Isoliquiritin | G. uralensis Root | Varies, generally higher than in G. glabra | HPLC | --INVALID-LINK-- |

| Liquiritigenin | G. uralensis Root | Varies, generally higher than in G. glabra | HPLC | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of this compound and Precursors by LC-MS/MS

This protocol is adapted from a validated method for this compound quantification.[8]

Objective: To extract and quantify this compound and its flavonoid precursors from G. uralensis tissue.

Materials:

-

Lyophilized and powdered G. uralensis root tissue

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound analytical standard

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Vortex mixer, centrifuge, ultrasonic bath

-

LC-MS/MS system with an ESI source

Procedure:

-

Extraction:

-

Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol containing the internal standard.

-

Vortex for 1 minute to mix thoroughly.

-

Sonication in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes of interest (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and the internal standard.

-

Data Analysis:

-

Construct a calibration curve using the analytical standard.

-

Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of candidate genes involved in the this compound biosynthetic pathway.

Materials:

-

G. uralensis tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., Actin, GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest or a reference gene, and diluted cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).

Heterologous Expression and Functional Characterization of a Putative Pterocarpan 6a-hydroxylase

Objective: To express a candidate cytochrome P450 gene from G. uralensis in a heterologous host and test its enzymatic activity.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae)

-

Yeast transformation reagents

-

Yeast growth media (selective and induction media)

-

Substrate (e.g., 3,9-dihydroxypterocarpan)

-

Microsome isolation buffer

-

NADPH

-

LC-MS system for product analysis

Procedure:

-

Cloning and Yeast Transformation:

-

Amplify the full-length coding sequence of the candidate P450 gene from G. uralensis cDNA.

-

Clone the PCR product into the yeast expression vector.

-

Transform the resulting plasmid into competent yeast cells.

-

Select for positive transformants on appropriate selective media.

-

-

Protein Expression and Microsome Preparation:

-

Grow a starter culture of the transformed yeast in selective media.

-

Inoculate a larger volume of induction medium with the starter culture and grow for 48-72 hours to induce protein expression.

-

Harvest the yeast cells by centrifugation.

-

Prepare microsomes from the yeast cells by enzymatic lysis and differential centrifugation.

-

-

Enzyme Assay:

-

Set up the enzyme reaction containing the isolated microsomes, the pterocarpan substrate, NADPH, and buffer.

-

Incubate the reaction at an optimal temperature for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent, evaporate the solvent, and reconstitute in a suitable solvent for LC-MS analysis.

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS to identify the formation of this compound. Compare the retention time and mass spectrum with an authentic standard if available.

-

Conclusion and Future Perspectives

This technical guide has outlined the proposed biosynthetic pathway of this compound in Glycyrrhiza uralensis, providing a framework for further research and application. While the initial steps of the pathway are well-established in flavonoid biosynthesis, the later steps involving the conversion of a pterocarpan intermediate to the final coumestan structure require further experimental validation in G. uralensis.

Future research should focus on:

-

The definitive identification and functional characterization of the specific pterocarpan synthase and pterocarpan 6a-hydroxylase enzymes in G. uralensis.

-

Comprehensive quantitative analysis of this compound and its biosynthetic intermediates in different tissues and developmental stages of G. uralensis.

-

Elucidation of the regulatory mechanisms governing the expression of genes in the this compound biosynthetic pathway.

A thorough understanding of this pathway will pave the way for the sustainable production of this compound and other valuable coumestans for pharmaceutical and other applications.

References

- 1. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glycyrrhiza uralensis transcriptome landscape and study of phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 米兰体育登录入口-米兰娱乐客户端最新版下载官网 [m.cvbae.com]

- 8. Development and validation of an LC-MS/MS method for detection of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyrol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrol, a prenylated coumestan, is a naturally occurring phytochemical found in the roots of certain species of the Glycyrrhiza genus, commonly known as licorice. While not as abundant as other constituents like glycyrrhizic acid, this compound has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed methodology for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily isolated from the roots and rhizomes of Glycyrrhiza uralensis, also known as Chinese licorice.[1][2] While other Glycyrrhiza species are rich in various flavonoids and triterpenoids, Glycyrrhiza uralensis is a notable source of this specific coumestan.[1] The concentration of this compound in the plant material can vary depending on factors such as the geographical origin, harvesting time, and processing methods of the licorice root.[3]

Isolation and Purification of this compound

A specific, standardized protocol for the isolation of this compound with precise quantitative yields is not extensively documented in publicly available literature. However, based on the general principles of phytochemical isolation from Glycyrrhiza species, a multi-step protocol can be devised. This process typically involves solvent extraction, followed by chromatographic separation and purification.

Experimental Protocols

1. Preparation of Plant Material: Dried roots of Glycyrrhiza uralensis are pulverized into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered root material is subjected to solvent extraction. Common methods include:

-

Maceration: Soaking the powder in a solvent at room temperature for an extended period.[4]

-

Soxhlet Extraction: Continuous extraction with a hot solvent.

-

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration and extraction efficiency.[4]

-

Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and accelerate extraction.

A variety of solvents can be used for the initial extraction. Due to the phenolic nature of this compound, polar solvents or mixtures of polar and non-polar solvents are effective. A common approach is to use a hydroalcoholic solution, such as 70% ethanol (B145695) or methanol.[5]

3. Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical fractionation scheme might involve partitioning the aqueous extract with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification: The enriched fraction is then subjected to various chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography: The ethyl acetate fraction is loaded onto a silica (B1680970) gel column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using a reversed-phase C18 column.[6] A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is used in a gradient elution mode.[6]

5. Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with reference standards.

Data on Extraction and Purification of Glycyrrhiza uralensis Constituents

While specific quantitative data for this compound isolation is scarce, the following table summarizes typical extraction yields for other major compounds from Glycyrrhiza uralensis, which provides context for the general efficiency of these methods.

| Compound | Plant Material | Extraction Method | Solvent System | Yield | Reference |

| Glycyrrhizic Acid | Glycyrrhiza uralensis | Ultrasonic-Assisted | 70% Ethanol | 217.7 mg/g | [7] |

| Glabridin | Chinese Licorice | Dipping | Ethanol/Water (30:70) | 0.92 mg/g | [8] |

| Liquiritin | Glycyrrhiza uralensis | Liquid-Liquid | Acetonitrile/Water | 0.29 mg/g | [6] |

Signaling Pathways of this compound

This compound has been shown to exert significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Anti-inflammatory Action via NF-κB Pathway Inhibition

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[9] It is believed to interfere with the phosphorylation and degradation of IκB, thereby preventing the nuclear translocation of NF-κB. This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory mediators.

While some studies suggest that other compounds from licorice may act as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties, direct and conclusive evidence of this compound's activity on this pathway is not yet well-established in the reviewed literature.[10][11]

Visualizations

References

- 1. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Glycyrrhiza uralensis (Fabaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. longdom.org [longdom.org]

- 5. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of Glycerol

Disclaimer: The term "Glycyrol" is not a standard recognized chemical name. This document assumes the user intended to inquire about Glycerol (B35011) (IUPAC name: propane-1,2,3-triol), a widely studied and utilized compound.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of glycerol, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological and industrial processes.

Core Physicochemical Properties

Glycerol (C₃H₈O₃) is a simple polyol compound, appearing as a clear, colorless, odorless, and viscous liquid with a sweet taste.[1][2][3] Its unique properties are primarily due to its three hydrophilic hydroxyl (-OH) groups, which allow for strong hydrogen bonding.[1][3][4] This structure is responsible for its miscibility with water and its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][4][5]

The following tables summarize the key physicochemical properties of pure glycerol.

Table 1: General and Thermal Properties of Glycerol

| Property | Value | Units | Conditions |

| Molecular Weight | 92.09 | g/mol | - |

| Density | 1.261 | g/cm³ | 20 °C |

| Melting Point | 17.8 - 18.2 | °C | - |

| Boiling Point | 290 | °C | 760 mmHg (with decomposition) |

| Flash Point | 160 | °C | Closed Cup |

| Autoignition Temp. | 370 | °C | - |

Table 2: Solubility and Partitioning of Glycerol

| Property | Value | Units | Conditions |

| Solubility in Water | Miscible | - | 25 °C |

| log P (Octanol-Water) | -2.32 | - | - |

| Solubility in Ethanol | Miscible | - | - |

| Solubility in Ether | ~1:500 | (g/mL) | - |

| Solubility in Ethyl Acetate | ~1:11 | (g/mL) | - |

| Insoluble in | Benzene, Chloroform, Hydrocarbons | - | - |

Table 3: Optical and Other Properties of Glycerol

| Property | Value | Units | Conditions |

| Refractive Index (n20/D) | 1.474 | - | 20 °C |

| Dynamic Viscosity | 1.412 | Pa·s (1412 cP) | 20 °C |

| Vapor Pressure | 0.003 | mmHg | 50 °C |

| pKa | ~14.4 | - | 18 °C |

Experimental Protocols

Detailed and accurate determination of physicochemical properties is critical for research and development. Below are methodologies for key experiments.

This method is suitable for determining the melting point of crystalline solids, particularly when a digital apparatus is unavailable. A glycerol bath is often used for substances with melting points above 100°C.[12][13]

Objective: To determine the temperature range over which a solid sample transitions to a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C range)

-

Capillary tubes (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Glycerol (as the heating bath fluid)

-

Stand and clamps

Procedure:

-

Sample Preparation: Finely crush the solid sample. Pack a small amount (2-3 mm height) into the sealed end of a capillary tube by tapping the sealed end on a hard surface.[14]

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

-

Fill the Thiele tube with glycerol to just above the side-arm.[13]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the glycerol level is sufficient to immerse the sample.

-

Heating: Gently heat the side-arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heat distribution.[15]

-

Observation: Heat rapidly to get an approximate melting point. Allow the apparatus to cool, then repeat with a new sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[14][15]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) typically indicates a pure substance.[15]

This method, based on Stokes' Law, is effective for transparent, viscous liquids like glycerol.[16]

Objective: To calculate the dynamic viscosity of glycerol by measuring the terminal velocity of a sphere falling through it.

Apparatus:

-

Graduated cylinder (large enough to minimize wall effects)

-

Steel ball bearings of known diameter and density

-

Micrometer

-

Analytical balance

-

Stopwatch or timer

-

Thermometer

-

Glycerol sample

Procedure:

-

Characterize the Sphere: Measure the diameter of a steel ball with a micrometer and calculate its radius (r). Measure its mass with an analytical balance and calculate its density (ρ₂).

-

Prepare the Glycerol: Fill the graduated cylinder with glycerol and allow it to reach thermal equilibrium with the room. Measure and record the temperature of the glycerol. Measure the density of the glycerol (ρ₁) by weighing a known volume.

-

Mark Distances: Mark two reference points on the graduated cylinder, one near the top (A) and one near the bottom (B), ensuring there is sufficient distance for the sphere to reach terminal velocity before point A and to fall past point B without hitting the bottom. Measure the distance (d) between A and B.

-

Perform the Drop: Gently release the steel ball into the center of the cylinder. Start the stopwatch as the ball passes mark A and stop it as it passes mark B. Record the time (t).

-

Repeat: Repeat the measurement several times to ensure consistency and calculate the average time.

-

Calculation:

-

Calculate the terminal velocity: v = d / t

-

Calculate the dynamic viscosity (η) using Stokes' Law: η = [2 * g * r² * (ρ₂ - ρ₁)] / (9 * v) where g is the acceleration due to gravity (9.81 m/s²).

-

Visualizations: Pathways and Workflows

Visualizing the role of glycerol in biological and industrial contexts is crucial for a comprehensive understanding.

Glycerol is a key intermediate in energy metabolism.[17] When triglycerides are broken down (lipolysis), glycerol is released and can enter glycolysis or gluconeogenesis, primarily in the liver.[17][18][19]

Caption: Metabolic fate of glycerol via glycolysis and gluconeogenesis.

Glycerol is the primary byproduct of biodiesel production through a process called transesterification.[20][21] Crude glycerol must undergo significant purification to be used in pharmaceutical or food applications.[22]

Caption: Workflow for glycerol production and purification from biodiesel.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. Glycerol | 56-81-5 [chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Is glycerol soluble in water class 12 chemistry CBSE [vedantu.com]

- 5. kumarmetal.com [kumarmetal.com]

- 6. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. glycerol [stenutz.eu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. srisriuniversity.edu.in [srisriuniversity.edu.in]

- 17. Glycerol | Rupa Health [rupahealth.com]

- 18. researchgate.net [researchgate.net]

- 19. GLYCEROL-METABOLISM-1.pptx [slideshare.net]

- 20. Production of Biofuels from Glycerol from the Biodiesel Production Process—A Brief Review [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

An In-depth Technical Guide on the Speculative Mechanisms of Action of Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established and speculative mechanisms of action of glycerol (B35011). Often referred to as glycerin, this simple polyol compound is a cornerstone in various pharmaceutical, cosmetic, and food applications due to its versatile physicochemical properties.[1][2] While some of its actions are well-documented, ongoing research continues to unveil novel and speculative pathways through which glycerol exerts its biological effects. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid in future research and drug development.

Established Mechanisms of Action

Glycerol's primary, well-established mechanisms revolve around its osmotic properties and its integral role in metabolic processes and skin hydration.

Osmotic Effects

Glycerol functions as an osmotic agent, drawing water across semipermeable membranes. This property is the basis for its use as a laxative and as a therapeutic agent to reduce elevated intracranial and intraocular pressure.[3]

-

Laxative Action : When administered rectally, glycerol's hyperosmolar nature attracts water into the colon, which softens the stool and stimulates bowel movements.[2][3][[“]] This effect is primarily local, with poor absorption from the gastrointestinal tract.[3]

-

Reduction of Intracranial and Intraocular Pressure : Administered orally, glycerol is rapidly absorbed and increases plasma osmotic pressure. This creates an osmotic gradient that draws fluid from extravascular spaces, including the brain and eyes, into the bloodstream, thereby reducing pressure.[1][3] Diuresis typically begins within 2-4 hours of oral administration.[3]

Metabolic Role

Glycerol is a key intermediate in carbohydrate and lipid metabolism. It serves as a substrate for both the synthesis of glucose and the formation of the backbone of triglycerides and phospholipids.

-

Gluconeogenesis and Glyceroneogenesis : During periods of fasting or low carbohydrate intake, glycerol released from the breakdown of triglycerides in adipose tissue is transported to the liver.[5] There, it enters the gluconeogenesis pathway to be converted into glucose, providing an essential energy source.[6][7] The synthesis of glycerol 3-phosphate from precursors other than glucose is known as glyceroneogenesis, a crucial pathway for regulating cytosolic lipid levels.[8]

-

Glycerolipid Synthesis : Glycerol-3-phosphate is the foundational molecule for the synthesis of all glycerolipids.[9] It can be derived from glycolysis or from the phosphorylation of free glycerol by glycerol kinase.[10][11] This pathway is fundamental for energy storage (triglycerides) and the formation of cellular membranes (phospholipids).[9]

Skin Barrier Function and Hydration

In dermatological and cosmetic applications, glycerol is a widely used humectant that improves skin hydration and reinforces the skin's barrier function.[[“]][12]

-

Humectant Properties : Topically applied glycerol attracts and retains water in the stratum corneum, the outermost layer of the skin.[1][[“]] This action helps to maintain skin elasticity and compensates for a deficiency in natural moisturizing factors in dry skin conditions.[[“]]

-

Aquaporin-3 (AQP3) Interaction : Glycerol's transport into epidermal keratinocytes is facilitated by Aquaporin-3 (AQP3), a water/glycerol channel.[14][15] AQP3 deficiency in mice leads to dry skin with reduced hydration and elasticity, highlighting the importance of this channel in mediating glycerol's effects.[14] The uptake of glycerol via AQP3 is crucial for maintaining epidermal hydration and supporting normal cell proliferation and differentiation.[16][17][18]

-

Barrier Repair : Glycerol has been shown to accelerate the recovery of the skin barrier after damage.[19] It supports the structural integrity of the barrier by enhancing the cohesion of stratum corneum lipids and increasing the expression of filaggrin, a key protein for barrier integrity.[[“]][[“]]

Speculative Mechanisms of Action

Beyond its established roles, research suggests that glycerol may possess anti-inflammatory, antioxidant, and protein-stabilizing properties. These mechanisms are currently areas of active investigation.

Anti-inflammatory Effects

Emerging evidence points to a potential anti-inflammatory role for glycerol, although the direct signaling pathways are still being elucidated.

-

Modulation of Inflammatory Markers : Studies have shown that glycerol, particularly when used to supplement probiotics, can reduce the expression of pro-inflammatory markers. For instance, Lactobacillus reuteri supplemented with glycerol significantly reduced the mRNA expression of Interleukin-8 (IL-8) and human-beta-defensin-2 (hBD-2) in epithelial cells exposed to pathogenic bacteria.[20] This suggests an indirect anti-inflammatory effect, possibly by enhancing the activity of beneficial microbes.

-

Suppression of Cytokine Production : While direct evidence for glycerol is limited, related compounds like glycerol monolaurate (GML) have been shown to inhibit T cell and B cell activation.[21] GML suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 by disrupting the formation of protein clusters necessary for intracellular signaling.[21][22] This raises the possibility that glycerol itself may have subtle immunomodulatory effects. One study suggested that the anti-inflammatory signaling pathway, PI3K/Akt, may be involved in suppressing IL-8 overexpression in the presence of glycerol-supplemented probiotics.[20]

Antioxidant Properties

Glycerol is speculated to protect against oxidative stress through several mechanisms.

-

Direct Scavenging of Reactive Oxygen Species (ROS) : Glycerol has the potential to act as a direct antioxidant by scavenging free radicals and reducing the damage caused by ROS to lipids, proteins, and DNA.[23][24] This protective role is attributed to its capacity to donate hydrogen atoms.[23]

-

Enhancement of Antioxidant Enzyme Activity : Some studies suggest that glycerol supplementation can enhance the activity of key antioxidant enzymes such as catalase and superoxide (B77818) dismutase.[24] This would bolster the cell's endogenous defense system against oxidative stress.

-

Metabolic Contribution to Redox Balance : The metabolism of glycerol can influence the cellular redox state. For example, the NADP-dependent conversion of glycerol to dihydroxyacetone can lead to the formation of NADPH, a crucial reducing equivalent for antioxidant defense systems.[25]

Protein Stabilization

Glycerol is widely used in laboratory settings as a cosolvent to enhance the stability of proteins.[26][27]

-

Thermodynamic Stabilization : Glycerol stabilizes proteins by being preferentially excluded from the protein's surface.[28][29] This phenomenon, driven by unfavorable electrostatic interactions, shifts the protein's conformational equilibrium towards more compact, native states and increases the energy required for denaturation.[26][30]

-

Prevention of Aggregation : Glycerol is proposed to prevent protein aggregation by inhibiting the unfolding process and by stabilizing aggregation-prone intermediates.[28] It achieves this by interacting with hydrophobic surface regions on the protein, acting as an amphiphilic interface between the nonpolar protein surface and the polar aqueous solvent.[26][30]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of glycerol on athletic performance and inflammatory markers.

Table 1: Effects of Glycerol Hyperhydration on Athletic Performance

| Performance Metric | Dosage | Study Population | Key Findings |

|---|---|---|---|

| Endurance Time | 1.2 g/kg body weight | Athletes | 21-24% improvement in endurance time at 60% of maximum power output.[31] |

| Power/Work Output | 1.2 g/kg body weight | Athletes | ~5% increase in power or work output.[32] |

| Physiological Responses | 1.2 g/kg body weight | Athletes | Associated with increased plasma volume, increased sweat rates, and reduced core temperature.[32] |

Table 2: Effect of Glycerol-Supplemented Lactobacillus reuteri on Inflammatory Markers in Epithelial Cells

| Inflammatory Marker | Treatment Condition | Incubation Time | Result |

|---|---|---|---|

| IL-8 mRNA Expression | S. mutans + L. reuteri with Glycerol | 3 hours | Significant reduction compared to without glycerol (P = 0.000).[20] |

| IL-8 mRNA Expression | P. gingivalis + L. reuteri with Glycerol | 3 hours | Significant reduction compared to without glycerol (P = 0.000).[20] |

| hBD-2 mRNA Expression | S. mutans + L. reuteri with Glycerol | 3 & 6 hours | Significant reduction at both time points.[20] |

| hBD-2 mRNA Expression | P. gingivalis + L. reuteri with Glycerol | 6 hours | Significant reduction.[20] |

Experimental Protocols

This section details methodologies for key experiments cited in the investigation of glycerol's mechanisms of action.

Protocol for Assessing Antioxidant Properties: Ferric-Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted from methodologies used to assess the antioxidant capacity of extracts, including those using glycerol as a solvent.[33]

-

Reagent Preparation :

-

Prepare a 0.2 M phosphate (B84403) buffer.

-

Prepare a 1% potassium ferricyanide (B76249) solution.

-

Prepare a 10% trichloroacetic acid (TCA) solution.

-

-

Reaction Mixture :

-

In a reaction tube, mix 250 µL of 0.2 M phosphate buffer, 250 µL of 1% potassium ferricyanide, and 100 µL of the test sample (e.g., glycerol solution or extract).

-

Prepare a positive control using ascorbic acid at various concentrations.

-

-

Incubation :

-

Incubate the reaction mixture at 50 °C for 20 minutes.

-

-

Reaction Termination :

-

After incubation, add 250 µL of 10% TCA to each tube to stop the reaction.

-

Centrifuge the tubes at 3000 rpm for 10 minutes.

-

-

Measurement :

-

The reducing power is determined by measuring the absorbance of the supernatant, which reflects the formation of ferrous ions.

-

Protocol for Assessing Skin Barrier Function in an Animal Model

This protocol describes a general workflow for studying the effects of topical agents like glycerol on skin barrier recovery after irritation, based on studies using hairless mice.

-

Animal Model :

-

Use male SKH-1 hairless mice.

-

-

Induction of Irritation :

-

Expose the dorsal skin of the mice to a 5% solution of sodium lauryl sulphate (SLS) for 3 hours to induce acute irritation and disrupt the skin barrier.

-

-

Treatment Application :

-

Concurrently with or after SLS exposure, apply the test solutions. For example, 5% or 10% glycerol solutions. A control group should be treated with purified water.

-

-

Barrier Function Assessment :

-

Transepidermal Water Loss (TEWL) : Measure TEWL using a tewameter to quantify the rate of water evaporation from the skin surface. An inhibition of the SLS-induced increase in TEWL indicates barrier protection or accelerated repair.

-

Skin Hydration : Measure skin hydration using a corneometer.

-

-

Inflammatory Response Assessment :

-

Microcirculation : Observe microcirculatory parameters (e.g., dermal blood flow, leukocyte-endothelial interactions) using intravital videomicroscopy.

-

Cytokine Expression : Assess the mRNA expression of inflammatory cytokines (e.g., IL-1β, TNF-α) in skin biopsies using RT-qPCR.

-

Protocol for a Clinical Trial on Glycerol Hyperhydration for Athletic Performance

This protocol outlines a randomized crossover clinical trial design to evaluate the effects of glycerol on running economy.[34]

-

Participant Recruitment :

-

Recruit trained runners (e.g., 30 participants, balanced for gender).

-

-

Baseline Measurement (Session 1) :

-

Determine each participant's peak oxygen uptake (VO₂peak) to establish individualized running speeds for subsequent tests.

-

-

Intervention (Sessions 2 and 3 - Crossover Design) :

-

Participants perform submaximal running tests under two conditions in a randomized order:

-

Glycerol Hyperhydration : Ingest 1.2 g/kg body mass of glycerol diluted in 22 mL/kg of water, 120 minutes before exercise.

-

Control (Euhydration) : Ingest a placebo (e.g., water only).

-

-

-

Data Collection during Submaximal Running Test :

-

Running Economy : Measure caloric cost unit (CCU) and oxygen cost unit (OCU).

-

Physiological Variables : Continuously monitor heart rate (HR) and body temperature (BT).

-

Perceived Exertion : Record the rating of perceived exertion (RPE) at set intervals.

-

-

Statistical Analysis :

-

Compare the assessed variables between the glycerol and control conditions. Calculate effect sizes using standardized mean differences (e.g., Cohen's d).

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to glycerol's mechanism of action.

Caption: Glycerol's entry into the gluconeogenesis pathway in the liver.

Caption: The central role of Glycerol-3-Phosphate in glycerolipid synthesis.

Caption: AQP3-mediated glycerol transport enhances skin hydration and barrier function.

Caption: Speculative antioxidant mechanisms of glycerol against oxidative stress.

Caption: Experimental workflow to assess the anti-inflammatory effects of glycerol.

References

- 1. What is Glycerin used for? [synapse.patsnap.com]

- 2. Glycerin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. youtube.com [youtube.com]

- 4. consensus.app [consensus.app]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Gluconeogenesis - The Pathway and Regulation | PDF [slideshare.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Glyceroneogenesis - Wikipedia [en.wikipedia.org]

- 9. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycerol Metabolism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. Effect of Glycerol on Skin Barrier Function in Dermatological Treatments [eureka.patsnap.com]

- 13. consensus.app [consensus.app]

- 14. Aquaporin-3 functions as a glycerol transporter in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aquaporin-3 in Cancer [mdpi.com]

- 16. Regulation of the glycerol transporter, aquaporin-3, by histone deacetylase-3 and p53 in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review [frontiersin.org]

- 18. Regulation of the Glycerol Transporter, Aquaporin-3, by Histone Deacetylase-3 and p53 in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glycerol accelerates recovery of barrier function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Anti-inflammatory Effects of Glycerol-supplemented Probiotic Lactobacillus reuteri on Infected Epithelial cells In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycerol monolaurate inhibition of human B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Role of Glycerol in Modulating Redox Reactions in Cells [eureka.patsnap.com]

- 24. Impact of Glycerol on Reducing Oxidative Stress in Cells [eureka.patsnap.com]

- 25. Dramatic Increase in Glycerol Biosynthesis upon Oxidative Stress in the Anaerobic Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. | Semantic Scholar [semanticscholar.org]

- 29. Thermodynamic and kinetic examination of protein stabilization by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. The Effect of Glycerol Supplements on Aerobic and Anaerobic Performance of Athletes and Sedentary Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Frontiers | Effects of glycerol hyperhidration on the running economy of long-distance runners: a randomized crossover clinical trial [frontiersin.org]

An In-depth Technical Guide to Glycerol: Discovery, History, and Scientific Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of fundamental compounds is paramount. This whitepaper provides a detailed examination of glycerol (B35011), a simple polyol compound with a rich history and a vast array of applications in modern science and industry. While the initial query referenced "Glycyrol," our extensive review of scientific literature indicates that this is likely a rare or non-standard term, with the vast body of research pertaining to the compound correctly known as Glycerol .

Discovery and Historical Significance

Glycerol was first isolated in 1783 by the Swedish chemist Carl Wilhelm Scheele[1]. Through the saponification of olive oil, Scheele identified a sweet-tasting, viscous liquid which he termed "the sweet principle of fat." This discovery laid the groundwork for understanding the fundamental structure of fats and oils as esters of fatty acids and glycerol. The compound was later named glycerin, a term still used interchangeably with glycerol, though "glycerol" is the preferred IUPAC nomenclature[1].

Historically, glycerol's significance grew substantially with the synthesis of nitroglycerin, a potent explosive, which became a national defense priority during World War II. This spurred the development of synthetic routes to glycerol beyond its production as a byproduct of soap manufacturing[2].

Chemical Properties and Synthesis

Glycerol, with the chemical formula C₃H₈O₃, is a simple triol consisting of a three-carbon backbone with a hydroxyl (-OH) group attached to each carbon[2][3][4][5]. This structure makes it highly soluble in water and gives it its characteristic viscosity and hygroscopic nature[2][4].

Historically, glycerol was primarily obtained as a byproduct of soap production through the saponification of triglycerides. Modern production methods include both biological and chemical synthesis routes.

-

From Triglycerides: The hydrolysis, saponification, or transesterification of fats and oils (triglycerides) yields glycerol and fatty acid derivatives[5][6]. The transesterification process is notably used in the production of biodiesel, which generates significant quantities of crude glycerol[6][7].

-

From Propylene (B89431): A major synthetic route involves the chlorination of propylene to produce allyl chloride. This is followed by a series of reactions to form dichlorohydrin, which is then hydrolyzed to glycerol[2][8]. An alternative pathway from propylene involves its oxidation to acrolein, which can then be converted to glycerol[2].

A schematic of glycerol synthesis from propylene via allyl chloride is presented below.

Caption: Synthesis of Glycerol from Propylene.

Biological Significance and Metabolism

Glycerol is a central molecule in the metabolism of lipids and carbohydrates. It serves as the backbone for triglycerides and phospholipids, which are essential components of cell membranes and energy storage molecules[2][9].

When the body utilizes stored fat, triglycerides are broken down into fatty acids and glycerol. The liver and kidneys are the primary sites of glycerol metabolism, where it can be converted to glycerol-3-phosphate by the enzyme glycerol kinase[2]. Glycerol-3-phosphate is an intermediate in glycolysis, allowing it to be used for energy production or converted to glucose through gluconeogenesis[2][10].

The metabolic pathway of glycerol is illustrated in the following diagram.

Caption: Metabolic Fate of Glycerol.

Interestingly, high concentrations of glycerol in the blood, which can occur in conditions like diabetes, have been linked to reduced fertility[2]. Conversely, circulating glycerol does not cause glycation of proteins in the same manner as glucose or fructose[2].

Experimental Protocols and Applications

Glycerol's unique properties make it a versatile tool in the laboratory and in various industrial applications.

-

Cryoprotection: Glycerol is widely used as a cryoprotectant for biological samples, including cells, tissues, and enzymes. Its ability to form strong hydrogen bonds with water disrupts the formation of ice crystals, which can damage cellular structures[2]. A typical protocol for cryopreserving cells involves slowly adding a sterile glycerol solution to the cell suspension to a final concentration of 5-10% before freezing.

-

Protein Stabilization and Crystallization: In biochemistry, glycerol is often added to protein solutions to increase their stability and prevent aggregation. It is also a common component of crystallization screens, where it acts as a precipitant to facilitate the growth of protein crystals for X-ray crystallography.

-

Electrophoresis: Glycerol is a key component of loading buffers for polyacrylamide gel electrophoresis (PAGE). Its density ensures that the sample will sink to the bottom of the sample well, and it helps to create sharp, well-defined bands.

An example of a simplified workflow for preparing a protein sample for cryopreservation is shown below.

Caption: Protein Sample Cryopreservation Workflow.

The physical and chemical properties of glycerol are well-characterized.

| Property | Value |

| Chemical Formula | C₃H₈O₃[3][4][5] |

| Molar Mass | 92.09 g/mol [5][11] |

| Density | 1.261 g/cm³[4] |

| Boiling Point | 290 °C (554 °F)[2][9] |

| Melting Point | 17.9 °C (64.2 °F)[4] |

| CAS Number | 56-81-5[2][11] |

Glycerol is utilized in a vast number of products and processes:

-

Food Industry: Used as a humectant, solvent, and sweetener[3].

-

Pharmaceuticals: A component of cough syrups, suppositories, and topical creams[3]. It is also used in the emergency treatment of severely elevated eye pressure[2].

-

Cosmetics: Acts as a moisturizer in soaps, lotions, and toothpaste[3][4].

-

Chemical Intermediate: Serves as a precursor for the synthesis of various chemicals, including acrolein and epichlorohydrin[2][8].

Conclusion

Glycerol, from its discovery as the "sweet principle of fat" to its current status as a versatile and indispensable chemical, has played a significant role in the advancement of science and industry. Its simple yet functional structure underpins its diverse applications, from a central metabolite in living organisms to a critical component in laboratory protocols and industrial manufacturing. This guide has provided a comprehensive overview of its history, synthesis, biological roles, and practical applications, offering a valuable resource for researchers and professionals in the chemical and biological sciences.

References

- 1. acs.org [acs.org]

- 2. Glycerol - Wikipedia [en.wikipedia.org]

- 3. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. study.com [study.com]

- 5. byjus.com [byjus.com]

- 6. Glycerol Production and Transformation: A Critical Review with Particular Emphasis on Glycerol Reforming Reaction for Producing Hydrogen in Conventional and Membrane Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycerol synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Glycolysis - Wikipedia [en.wikipedia.org]

- 11. Glycerin [webbook.nist.gov]

Spectroscopic and Metabolic Profile of Glycyrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrol, a coumestan (B1194414) derivative isolated from the roots of Glycyrrhiza uralensis (licorice), has garnered interest in the scientific community for its potential therapeutic properties, including anti-oxidative and anti-inflammatory effects. A thorough understanding of its physicochemical properties and metabolic fate is crucial for its development as a potential drug candidate. This technical guide provides a consolidated overview of the available spectroscopic data, primarily focusing on mass spectrometry, and details the metabolic pathways of this compound. While the use of 1D and 2D Nuclear Magnetic Resonance (NMR) for the structural elucidation of this compound and its metabolites has been cited in the literature, specific NMR data sets are not widely available in the public domain.

Mass Spectrometry Data for this compound and its Metabolites

High-resolution mass spectrometry (HR-MS) has been instrumental in identifying the metabolites of this compound. In vitro studies using human liver microsomes have revealed that this compound undergoes extensive phase I and phase II metabolism.

Phase I Metabolism

Six phase I metabolites (M1-M6) of this compound have been identified, formed through hydroxylation, oxidation, and hydration reactions. The primary enzyme responsible for the phase I metabolism of this compound is Cytochrome P450 1A2 (CYP1A2), with minor contributions from CYP3A4/5, CYP2D6, and CYP2E1.[1]

Phase II Metabolism

Following phase I metabolism, this compound and its metabolites can undergo phase II conjugation reactions. Three glucuronide conjugates (M7-M9) have been identified. The glucuronidation of this compound is primarily mediated by UDP-glucuronosyltransferases (UGT) 1A1, 1A3, 1A9, and 2B7.[1]

The table below summarizes the mass spectrometry data for the identified metabolites of this compound.

| Metabolite | Proposed Biotransformation |

| M1-M6 | Hydroxylation, Oxidation, Hydration |

| M7-M9 | Glucuronidation |

Further detailed mass-to-charge ratio (m/z) and fragmentation data would be required from specific experimental reports for a complete quantitative table.

Experimental Protocols

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative determination of this compound in rat plasma.[2]

Sample Preparation

Details on the specific sample preparation protocol, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be outlined in the full study but generally involves isolating the analyte from the plasma matrix.

Liquid Chromatography

An example of liquid chromatography conditions for the analysis of coumarins would involve:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume, usually in the microliter range.

Mass Spectrometry

The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. Key parameters include:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Precursor Ion > Product Ion Transitions: Specific m/z transitions for this compound and an internal standard would be monitored for quantification.

-

Collision Energy: Optimized for the fragmentation of the precursor ion into the product ion.

Metabolic Pathway of this compound

The metabolism of this compound is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the key steps in its biotransformation in the liver.

References

- 1. In vitro characterization of this compound metabolites in human liver microsomes using HR-resolution MS spectrometer coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for detection of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycyrrhizin

It appears there may be a typographical error in the query, as "glycyrol" is not a recognized chemical compound. The query likely refers to Glycerol or a compound from the Glycyrrhiza (licorice) plant genus, such as Glycyrrhizin (B1671929) . Given the context of drug development and signaling pathways, this guide will focus on Glycyrrhizin , a prominent bioactive compound from licorice root with extensive research interest.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycyrrhizin, a natural compound with significant therapeutic potential. It covers its chemical classification, biological family, physicochemical properties, and key experimental protocols, and visualizes its mechanism of action through detailed signaling pathway diagrams.

Compound Classification and Family

Glycyrrhizin, also known as glycyrrhizic acid, is a triterpenoid (B12794562) saponin (B1150181) glycoside. It is the primary sweet-tasting compound derived from the roots of the licorice plant (Glycyrrhiza glabra). Its structure consists of a glycyrrhetinic acid molecule (the aglycone) to which two molecules of glucuronic acid are attached (the glycone).

-

Chemical Family : Triterpenoid Saponin

-